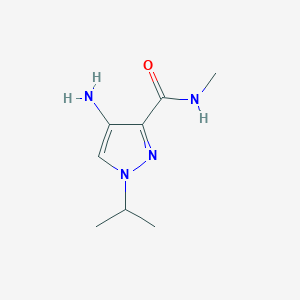
4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.
N-methylation: This step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or as a ligand for receptor studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
4-amino-1H-pyrazole-3-carboxamide: Lacks the N-methyl and propan-2-yl groups.
N-methyl-1H-pyrazole-3-carboxamide: Lacks the amino and propan-2-yl groups.
1-(propan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the amino and N-methyl groups.
Uniqueness
The uniqueness of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
属性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-amino-N-methyl-1-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-4-6(9)7(11-12)8(13)10-3/h4-5H,9H2,1-3H3,(H,10,13) |
InChI 键 |
PKZUCMRSDMKVNY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C(=N1)C(=O)NC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10907092.png)
![N-(2,6-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10907096.png)
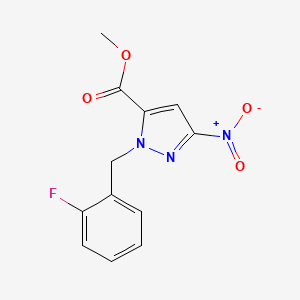
![1-[(2,3-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907108.png)
![2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10907112.png)
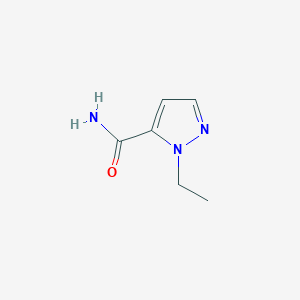
![1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine](/img/structure/B10907125.png)
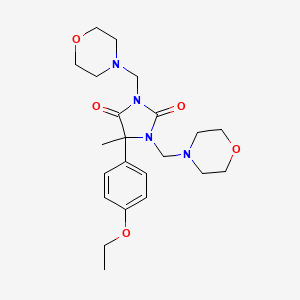
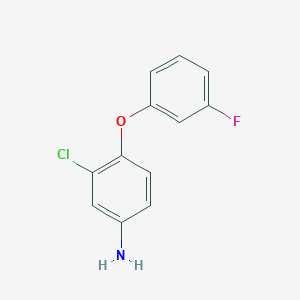
![N-phenyl-2-(4-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10907152.png)
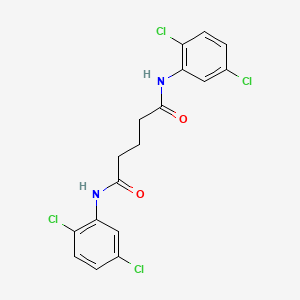
![2-iodo-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B10907165.png)
![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)